molecular formula C12H4Br2Cl4 B14356298 3',4'-Dibromo-2,3,4,5-tetrachloro-1,1'-biphenyl CAS No. 92180-80-8

3',4'-Dibromo-2,3,4,5-tetrachloro-1,1'-biphenyl

Cat. No.: B14356298
CAS No.: 92180-80-8
M. Wt: 449.8 g/mol
InChI Key: IHYXKHHILNCGSZ-UHFFFAOYSA-N
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Description

3’,4’-Dibromo-2,3,4,5-tetrachloro-1,1’-biphenyl is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of two bromine atoms and four chlorine atoms attached to a biphenyl structure. Biphenyl compounds are known for their stability and are often used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Dibromo-2,3,4,5-tetrachloro-1,1’-biphenyl typically involves the bromination and chlorination of biphenyl. The process can be carried out through electrophilic aromatic substitution reactions. The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process where biphenyl is first chlorinated to introduce the chlorine atoms, followed by bromination to add the bromine atoms. The reactions are conducted under controlled temperatures and pressures to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into less chlorinated or brominated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

    Oxidation: Products may include biphenyl derivatives with hydroxyl or carbonyl groups.

    Reduction: Products include partially dehalogenated biphenyls.

    Substitution: Products depend on the nucleophile used, resulting in various substituted biphenyls.

Scientific Research Applications

3’,4’-Dibromo-2,3,4,5-tetrachloro-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a model compound to study halogenated biphenyls and their reactivity.

    Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific halogenation patterns.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3’,4’-Dibromo-2,3,4,5-tetrachloro-1,1’-biphenyl exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms on the biphenyl structure can influence the compound’s binding affinity and reactivity. The pathways involved may include oxidative stress, disruption of cellular membranes, and interference with signaling pathways.

Comparison with Similar Compounds

    3,3’,4,4’-Tetrachlorobiphenyl: Similar in structure but lacks bromine atoms.

    2,3,4,5-Tetrachlorobiphenyl: Similar chlorination pattern but without bromine atoms.

    2,3’,4,4’-Tetrachlorobiphenyl: Another chlorinated biphenyl with a different substitution pattern.

Uniqueness: 3’,4’-Dibromo-2,3,4,5-tetrachloro-1,1’-biphenyl is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical properties and reactivity compared to other halogenated biphenyls. The combination of bromine and chlorine atoms can lead to distinct interactions with biological systems and different applications in industrial processes.

Properties

CAS No.

92180-80-8

Molecular Formula

C12H4Br2Cl4

Molecular Weight

449.8 g/mol

IUPAC Name

1,2,3,4-tetrachloro-5-(3,4-dibromophenyl)benzene

InChI

InChI=1S/C12H4Br2Cl4/c13-7-2-1-5(3-8(7)14)6-4-9(15)11(17)12(18)10(6)16/h1-4H

InChI Key

IHYXKHHILNCGSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Br)Br

Origin of Product

United States

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